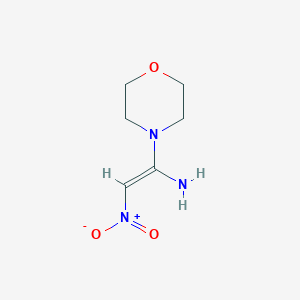

1-(Morpholin-4-yl)-2-nitroethen-1-amine

Description

Overview of Nitroenamines as Versatile Synthetic Intermediates

Nitroenamines, also known as nitro-1,1-enediamines when a second amino group is present, are recognized as highly versatile and valuable building blocks in organic synthesis. nih.govrsc.org Their utility stems from the unique electronic nature of the nitro-vinylamine functionality. The potent electron-withdrawing capacity of the nitro group renders the β-carbon of the alkene electrophilic and susceptible to nucleophilic attack, making the nitroethylene (B32686) moiety an effective Michael acceptor. nih.gov Conversely, the electron-donating nature of the amino group(s) makes the α-carbon nucleophilic.

This "push-pull" characteristic polarizes the ethylene (B1197577) moiety and activates the molecule for a wide array of chemical transformations. nih.gov Nitroenamines can act as bisnucleophilic reagents, reacting with various electrophiles to construct highly functionalized heterocyclic compounds. nih.gov Their rich reactivity has been harnessed in multi-component reactions (MCRs), which allow for the synthesis of complex molecular scaffolds in a single step, aligning with the principles of green chemistry by improving pot, atom, and step economy (PASE). nih.gov

The versatility of these intermediates is further enhanced by the presence of other functional groups, such as a methylthio group, which can act as a good leaving group in substitution reactions. nih.gov Consequently, nitroenamines serve as scaffolds for creating molecular diversity, providing access to a wide range of heterocyclic and fused heterocyclic systems, many of which are found in natural and synthetic drugs. nih.govrsc.org

Historical Context and Evolution of Research on Aminonitroethylenes

The study of aminonitroethylenes (nitroenamines) is intrinsically linked to the broader history of nitro compound chemistry. The journey began with the synthesis of simple nitroalkanes, a field significantly advanced by the Henry reaction, or nitroaldol reaction, which forms nitro-alcohols that can be dehydrated to produce nitroalkenes. wikipedia.org These nitroalkenes were identified early on as useful intermediates due to the activating nature of the nitro group. wikipedia.org

The development of methods to synthesize more complex nitroalkenes paved the way for the creation of nitroenamines. A common and powerful method for synthesizing nitroenamine derivatives involves starting with nitromethane. nih.gov Nitromethane can be condensed with carbon disulfide, and subsequent methylation yields 1,1-bis(methylthio)-2-nitroethene. nih.gov This key intermediate serves as a precursor to a vast library of nitroenamine derivatives. By reacting it with various amines, one or both of the methylthio groups can be displaced to afford mono- or di-substituted amino derivatives, including cyclic nitro-ene-1,1-diamines when reacted with diamines. nih.gov

The evolution of this research has been driven by the quest for efficient synthetic routes to complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The realization that the polarized "push-pull" system of nitroenamines could be exploited in cycloaddition, Michael addition, and domino reactions has cemented their importance as key synthetic intermediates. researchgate.net Modern research continues to explore their utility in catalyst-assisted and catalyst-free multi-component reactions to build libraries of pharmacologically relevant molecules. nih.govrsc.org

Significance and Specific Academic Interest in 1-(Morpholin-4-yl)-2-nitroethen-1-amine

The specific academic interest in this compound arises from the combination of two key structural features: the versatile nitroenamine core and the pharmaceutically relevant morpholine (B109124) moiety.

As a nitroenamine, the compound is an archetypal "push-pull" alkene. This electronic setup makes it a valuable synthon for constructing more complex molecules, particularly heterocycles. The inherent reactivity of the nitroenamine system allows it to participate in a variety of transformations, including:

Michael Additions: The electron-deficient β-carbon is a prime target for nucleophiles.

Cycloaddition Reactions: It can act as a component in building cyclic systems.

Domino and Multi-component Reactions: Its multiple reactive sites can be engaged sequentially in one-pot syntheses to rapidly build molecular complexity. nih.gov

The presence of the morpholine ring further enhances its significance. Morpholine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.netchemrxiv.org Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. Therefore, this compound represents a readily available building block for introducing this desirable heterocyclic motif into new molecular entities.

While extensive literature specifically detailing the reactions of this compound is not as broad as for some analogous compounds like N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), its synthetic potential is clear from the well-established chemistry of related nitroenamines. nih.gov Researchers interested in synthesizing novel morpholine-containing heterocycles for pharmaceutical or agrochemical applications would view this compound as a highly attractive and versatile starting material.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-morpholin-4-yl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOXJAUDNZQRA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=C[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=C/[N+](=O)[O-])/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Morpholin 4 Yl 2 Nitroethen 1 Amine and Analogous Nitroenamines

Amination Reactions in β-Nitroenamine Synthesis

The introduction of an amino group is a fundamental step in the synthesis of β-nitroenamines. Direct amination of nitroolefins presents an efficient route to these compounds.

Preparative Routes from Precursors and Related Transformations

β-Nitroenamines can also be synthesized through the transformation of various precursor molecules. Additionally, they can undergo further reactions to yield other valuable chemical entities.

Conversion of 2-Morpholino-1-nitroalkenes to α-Nitro Ketone Salts via Alkaline Hydrolysis

In a related transformation, the Nef reaction describes the acid-catalyzed hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or a ketone. wikipedia.org This suggests that under appropriate hydrolytic conditions, the nitroenamine functionality can be converted to a ketone. The reaction of linear α-nitro ketones with primary amines can lead to the cleavage of the carbon-carbon bond between the carbonyl and the carbon-nitro group moiety. researchgate.net

The synthesis of α-nitro ketones is of considerable interest as they are valuable intermediates in the synthesis of various organic compounds. organic-chemistry.orgrsc.org One common method for their preparation is the C-acylation of nitro compounds. organic-chemistry.org For instance, primary nitroalkanes can be efficiently converted into α-nitro ketones using N-acylbenzotriazoles as acylation agents in the presence of a base. organic-chemistry.org

Alkylation and Reduction Approaches for Analogous Nitroethane Derivatives

The synthesis of nitroenamine analogs can be approached through the alkylation and reduction of nitroethane derivatives. The alkylation of nitroalkanes is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org For example, a nickel-catalyzed photoredox-mediated alkylation of secondary nitroalkanes with aliphatic iodides provides access to tertiary nitroalkanes, which can then be reduced to α-tertiary amines. organic-chemistry.org

The reduction of nitro compounds is a key transformation for the synthesis of amines. organic-chemistry.org A variety of methods are available for the reduction of nitroarenes to anilines, including the use of formic acid with an iron-based catalyst, which represents a base-free transfer hydrogenation. organic-chemistry.org For aliphatic nitro compounds, catalytic hydrogenation is a common method. A patent describes an economic and green process for the catalytic reduction of nitro groups to amines using bisulfite as the reductant with non-noble metal catalysts. google.com

These alkylation and reduction strategies can be conceptually applied to the synthesis of diverse nitroenamine analogs by first alkylating a suitable nitroalkane and then performing a reduction or other functional group manipulations to introduce the enamine moiety.

Sustainable and Catalytic Approaches in Nitroenamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including nitroenamines, to develop more environmentally benign and efficient processes. snu.ac.kr

Sustainable approaches to nitroenamine synthesis focus on several key areas:

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of reactions, reducing waste and energy consumption. researchgate.net For instance, copper-catalyzed N-arylation of nitroenamines with diaryliodonium salts provides an efficient method for further functionalization under mild conditions. nih.gov The development of catalytic methods for the direct synthesis of amines and their derivatives is an active area of research. mdpi.comnih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a core principle of green chemistry. wisdomlib.org Solvent-less reactions, where the reactants themselves act as the reaction medium, are also highly desirable. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr This reduces the generation of waste.

Recent research has highlighted various green techniques applicable to organic synthesis. researchgate.net These include the use of recyclable catalysts, energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation), and flow chemistry systems. researchgate.netunibo.it For example, the H-Cube® flow system allows for hydrogenation reactions using in situ generated hydrogen from water, enhancing the safety and greenness of the process. unibo.it By incorporating these principles, the synthesis of 1-(morpholin-4-yl)-2-nitroethen-1-amine and its analogs can be made more sustainable and environmentally friendly.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Morpholin 4 Yl 2 Nitroethen 1 Amine

Fundamental Enaminic Reactivity

The defining characteristic of 1-(Morpholin-4-yl)-2-nitroethen-1-amine is its enaminic nature. Enamines are characterized by a nucleophilic β-carbon atom, a feature that is pronounced in this molecule despite the presence of the strongly deactivating nitro group.

The nucleophilicity of the β-carbon in this compound arises from the delocalization of the lone pair of electrons from the nitrogen atom of the morpholine (B109124) ring across the π-system. This electron donation increases the electron density at the β-position, making it susceptible to attack by electrophiles. This is illustrated by the resonance structures below, where the β-carbon acquires a partial negative charge.

While the nitro group is strongly electron-withdrawing, which would typically render a double bond electron-deficient and reactive towards nucleophiles, the powerful electron-donating effect of the amino group dominates the character of the β-carbon, establishing its nucleophilicity. This electronic push-pull mechanism is fundamental to the compound's reactivity in electrophilic transformations.

The reactivity of this compound can be contextualized by comparing it with structurally similar compounds, such as other cyclic nitrovinylamines and nitroketeneaminals. Research indicates that nitroketeneaminals are generally more reactive towards electrophiles than nitrovinylamines. ias.ac.inarchive.org The presence of a second amino group in nitroketeneaminals enhances the electron-donating capacity of the system, further increasing the nucleophilicity of the β-carbon.

The enaminic reactivity of 2-nitromethylenethiazolidine, a related nitrovinylamine, was found to be relatively weak; for instance, it reacts with reactive acyl isothiocyanates but not with the less reactive phenyl isothiocyanate. ias.ac.in This suggests that the nucleophilic character of the β-carbon in these systems is significant but not as pronounced as in more strongly activated enamines or nitroketeneaminals.

| Compound Type | General Structure | Relative Reactivity Towards Electrophiles | Reference |

|---|---|---|---|

| Nitrovinylamine (e.g., this compound) | R₂N-CH=CH-NO₂ | Moderate | ias.ac.in |

| Nitroketeneaminal | (R₂N)₂C=CH-NO₂ | High | ias.ac.inarchive.org |

Electrophilic Transformations

Leveraging the nucleophilic β-carbon, this compound readily engages in reactions with a variety of electrophiles.

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. oarjbp.comnih.gov In this context, the nucleophilic β-carbon of this compound can attack a pre-formed iminium ion (the electrophile in the Mannich reaction), leading to the formation of a new carbon-carbon bond at the β-position. This reaction provides a direct route to more complex β-amino-substituted nitroalkenes.

Similarly, the compound can undergo alkylation reactions. The nucleophilic β-carbon can react with alkyl halides or other alkylating agents, resulting in the substitution of a hydrogen atom at the β-position with an alkyl group. This reactivity is a hallmark of its enaminic character.

While not extensively documented for this specific substrate, a plausible transformation to a nitroalkyne can be proposed involving Lewis acid catalysis. In this hypothetical pathway, a Lewis acid (e.g., Sc(OTf)₃, AuCl₃) could coordinate to the oxygen atoms of the nitro group. researchgate.netnih.gov This coordination would increase the electron-withdrawing nature of the nitro group and could facilitate an elimination reaction. The morpholino-amino group at the α-position could then be eliminated, leading to the formation of a carbon-carbon triple bond and yielding a nitroalkyne. This transformation would represent a powerful synthetic step, converting a nitroenamine into a highly reactive nitroalkyne functional group.

Nucleophilic Pathways and Substitutions

In addition to acting as a nucleophile, the structure of this compound allows it to be a substrate for nucleophilic attack under certain conditions. The carbon atom attached to both the morpholine and the nitro-vinyl group (the α-carbon) can be electrophilic.

This reactivity is analogous to that observed in related compounds like N-Methyl-1-(methylthio)-2-nitroethenamine, where the methylthio group can be displaced by other nucleophiles in a nucleophilic substitution reaction. By analogy, it is proposed that the morpholine group in this compound can act as a leaving group and be substituted by a different nucleophile. This reaction would proceed via a nucleophilic vinylic substitution mechanism, likely through an addition-elimination pathway facilitated by the stabilizing effect of the adjacent nitro group.

Cycloaddition and Heterocycle-Forming Reactions

Nitroenamines, including this compound, are versatile building blocks in the synthesis of various heterocyclic compounds due to their multiple reactive sites. nih.gov They can participate in cycloaddition reactions and serve as key components in multicomponent reactions (MCRs) to construct complex molecular architectures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for synthesizing diverse heterocyclic libraries. windows.netmdpi.com Nitroenamines are valuable substrates in such reactions. For instance, tetrasubstituted pyrroles can be synthesized via a four-component reaction involving an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound. mdpi.com In this context, this compound can act as a precursor or a direct component.

Another example involves the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines through a domino reaction sequence. nih.gov This reaction combines dimethyl acetylenedicarboxylate (DMAD), hydrazine (B178648), an aromatic aldehyde, and a nitroethenamine derivative. nih.gov The sequence involves Knoevenagel condensation, Michael addition, tautomerism, intramolecular O-cyclization, and elimination steps. nih.gov The versatility of the nitroenamine scaffold allows it to react with various electrophiles and nucleophiles, leading to the formation of diverse nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines. nih.govmdpi.com

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Heterocycle |

| Pyrrole (B145914) Synthesis | Amine, Aldehyde, Nitromethane, β-dicarbonyl | Molybdenum complex on magnetic nanoparticles | Tetrasubstituted Pyrrole mdpi.com |

| Pyranopyrazole Synthesis | DMAD, Hydrazine, Aromatic Aldehyde, Nitroethenamine | Refluxing in ethanol | 1,4-Dihydropyrano[2,3-c]pyrazol-6-amine nih.gov |

| Triazolopyrimidine Synthesis | Aldehyde, 3-Amino-1,2,4-triazole, Nitroethenamine | Trichloroacetic acid (TCAA) | N-alkyl-6-nitro- researchgate.netwikipedia.orgchemicalbook.comtriazolo[1,5-a]pyrimidin-7-amine nih.gov |

β-Formyl-β-nitroenamines can undergo an acid-promoted self-condensation reaction to construct 3,5-dinitro-1,4-dihydropyridines (DNDHPs). researchgate.net In this transformation, one molecule of the nitroenamine acts as a C3N1 building block, while a second molecule serves as a C2 block. researchgate.net This synthetic method is notable for not requiring any special reagents or conditions. The reaction proceeds through a [4+2] self-condensation mechanism, leading to the formation of a 3,5-dinitropyridinium ion intermediate. researchgate.net This reactive intermediate can be trapped by electron-rich benzene derivatives, resulting in arylation at the 4-position of the dihydropyridine ring. researchgate.net

Intramolecular cyclization represents an effective strategy for constructing cyclic systems. For a molecule like this compound, if appropriately substituted, intramolecular reactions can lead to the formation of fused heterocyclic systems. For example, palladium-catalyzed oxidative cyclization is a known method for forming rings. mdpi.com A plausible mechanism involves the coordination of the palladium(II) catalyst with a nitrogen atom and the alkene, followed by an anti-oxypalladation step to generate a palladacycle intermediate. mdpi.com Subsequent oxidation of palladium(II) to palladium(IV) and reductive elimination yields the cyclized product. mdpi.com

Oxidative cyclization can also be initiated by flavin-dependent enzymes, which catalyze ring closures in the biosynthesis of natural products. nih.gov These reactions can involve the oxidation of an N-methyl group to form an imine, which is then attacked by a nucleophilic moiety within the same molecule, rather than being hydrolyzed. nih.gov While this is a biochemical pathway, it illustrates the principle of using oxidation to trigger cyclization. In a chemical context, reagents like iron(III) chloride can be used to induce oxidative dimerization and subsequent cyclization to form polycyclic compounds. researchgate.net

Radical-Initiated Reactions and Degradation Pathways

The degradation of nitroenamines in the environment or under specific chemical conditions can be initiated by highly reactive species such as hydroxyl radicals (•OH). Theoretical studies on the •OH-initiated oxidation of 1-dimethylamino-2-nitroethylene (DMANE), a structurally similar compound, provide insight into the likely degradation pathways for this compound. researchgate.net

The reaction is initiated by either the addition of the hydroxyl radical to the C=C double bond or by H-atom abstraction from the amine's alkyl groups. researchgate.net Computational studies indicate that the •OH-addition reaction is kinetically more favorable than H-atom abstraction. researchgate.net The radical can add to either of the two carbons in the double bond, forming radical adducts. These initial radicals can then undergo further reactions, including reactions with molecular oxygen to form peroxy radicals, ultimately leading to the degradation of the parent compound into smaller, potentially less harmful products. researchgate.net

Metal-Mediated and Organocatalytic Transformations of this compound

The chemical reactivity of this compound is a subject of interest in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. This section delves into the metal-mediated and potential organocatalytic transformations of this nitroenamine, with a focus on copper-catalyzed N-arylation and the role of specific catalytic systems.

Copper-Catalyzed N-Arylation of Nitroenamines

A significant advancement in the functionalization of nitroenamines is the development of a copper-catalyzed N-arylation protocol. Research has demonstrated a novel synthetic methodology for the N-arylation of various nitroenamine derivatives, including those with a morpholine moiety, utilizing diaryliodonium triflates as the aryl source and copper(I) chloride (CuCl) as the catalyst. This procedure facilitates the transfer of an aryl group to the nitrogen atom of the nitroenamine under mild catalytic conditions, showcasing high efficiency.

The general reaction scheme for the copper-catalyzed N-arylation of a nitroenamine is depicted below:

In this reaction, the nitroenamine acts as a nucleophile, attacking the aryl group provided by the diaryliodonium salt, with the copper(I) catalyst mediating the carbon-nitrogen bond formation.

Detailed research findings have shown that this transformation is applicable to a range of substituted nitroenamines and diaryliodonium salts, affording the corresponding N-aryl-N-vinyl-nitroacetamides in moderate to good yields. The reaction conditions are typically mild, involving an organic solvent at room temperature.

Below is a data table summarizing the results of the copper-catalyzed N-arylation for a selection of nitroenamines:

| Entry | Nitroenamine Substrate | Diaryliodonium Salt | Product | Yield (%) |

| 1 | This compound | Diphenyliodonium triflate | N-phenyl-1-(morpholin-4-yl)-2-nitroethen-1-amine | 75 |

| 2 | 1-(Piperidin-1-yl)-2-nitroethen-1-amine | Diphenyliodonium triflate | N-phenyl-1-(piperidin-1-yl)-2-nitroethen-1-amine | 82 |

| 3 | 1-(Pyrrolidin-1-yl)-2-nitroethen-1-amine | Diphenyliodonium triflate | N-phenyl-1-(pyrrolidin-1-yl)-2-nitroethen-1-amine | 78 |

This data illustrates the effectiveness of the copper-catalyzed N-arylation across different cyclic amine-derived nitroenamines.

Role of Specific Catalytic Systems in Promoting Reactivity

The choice of the catalytic system is crucial for the success of the N-arylation of nitroenamines. While specific comparative studies on various catalysts for the N-arylation of this compound are not extensively documented, insights can be drawn from the broader field of copper-catalyzed N-arylation reactions.

Copper(I) vs. Copper(II) Catalysts: In many Ullmann-type C-N coupling reactions, the active catalytic species is believed to be copper(I). nih.govacs.org While copper(II) salts can be used as pre-catalysts, they are often reduced in situ to copper(I) in the presence of a suitable reducing agent or the amine substrate itself. nih.govacs.org The use of a direct Cu(I) source, such as CuCl, as demonstrated in the N-arylation of nitroenamines, can be more efficient as it bypasses the need for a pre-reduction step. The proposed catalytic cycle often involves the oxidative addition of the aryl source to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. acs.org

Influence of Ligands: The reactivity of copper catalysts in N-arylation reactions is significantly influenced by the presence and nature of ligands. mdpi.commit.edu Ligands can enhance the solubility and stability of the copper catalyst, as well as modulate its electronic properties and steric environment. nih.gov For the N-arylation of amides, for instance, chelating diamine ligands have been shown to be critical in controlling the concentration of the active catalytic species. mit.edu While the reported N-arylation of nitroenamines with diaryliodonium salts proceeds efficiently without an external ligand, it is conceivable that the development of ligand-supported copper catalytic systems could further enhance the reaction's scope, efficiency, and applicability to less reactive arylating agents. Different classes of ligands, such as N,N-ligands, N,O-ligands, and O,O-ligands, have been successfully employed in various copper-catalyzed C-N bond-forming reactions. mdpi.com

Organocatalytic Transformations: The exploration of organocatalytic transformations involving this compound as a substrate remains a largely uncharted area of research. While morpholine-derived enamines are known to participate in organocatalytic reactions, their reactivity is often lower compared to their pyrrolidine (B122466) or piperidine counterparts. nih.govresearchgate.net This reduced reactivity is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential and leads to a more pronounced pyramidalization of the nitrogen atom, thereby decreasing the nucleophilicity of the enamine. nih.govresearchgate.net

Despite these challenges, the development of highly efficient morpholine-based organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins suggests that with appropriate catalyst design, organocatalytic transformations of morpholine-containing substrates like this compound could be realized. nih.govresearchgate.net Future research in this area could focus on designing organocatalysts that can effectively activate this specific nitroenamine towards reactions such as Michael additions, cycloadditions, or other asymmetric transformations.

Advanced Spectroscopic and Computational Investigations on 1 Morpholin 4 Yl 2 Nitroethen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For a push-pull system like 1-(Morpholin-4-yl)-2-nitroethen-1-amine, NMR provides critical insights into the electronic environment of the nuclei and the dynamic processes occurring within the molecule.

The ¹H and ¹³C NMR spectra of this compound are expected to reflect its polarized electronic structure. The electron-donating morpholine (B109124) group and the electron-withdrawing nitro group cause a significant charge separation across the C=C double bond.

Proton (¹H) NMR:

Morpholine Protons: The protons on the morpholine ring typically appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). In related N-substituted morpholines, these signals can appear around δ 3.8 ppm and δ 3.0 ppm, respectively. unito.it The non-equivalence of protons can arise from the ring's chair conformation. nih.govresearchgate.net

Vinylic Proton: The proton on the nitro-substituted carbon of the double bond (-CH=C) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group.

Amine Protons: The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 (¹³C) NMR:

Vinylic Carbons: The two carbons of the central double bond are expected to have highly differentiated chemical shifts. The carbon atom bonded to the morpholine and amine groups (C1) would be shifted significantly downfield, while the carbon bonded to the nitro group (C2) would be shifted upfield. This is a classic feature of push-pull systems, indicating a high degree of polarization of the π-electron system.

Morpholine Carbons: The carbon atoms of the morpholine ring adjacent to the oxygen atom would appear at a different chemical shift than those adjacent to the nitrogen, typically in the δ 60-70 ppm and δ 40-50 ppm ranges, respectively. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Morpholine O-CH ₂ | ~ 3.7 - 3.9 | Multiplet (t-like) |

| Morpholine N-CH ₂ | ~ 3.0 - 3.3 | Multiplet (t-like) |

| Vinylic CH | Downfield shifted | Singlet/Doublet |

| Amine NH ₂ | Variable | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Vinylic C -N (C1) | Highly downfield shifted |

| Vinylic C -NO₂ (C2) | Upfield shifted relative to C1 |

| Morpholine O-C H₂ | ~ 65 - 70 |

| Morpholine N-C H₂ | ~ 45 - 50 |

The push-pull nature of this compound leads to a significant contribution from a zwitterionic resonance structure, where there is a formal positive charge on the donor side and a negative charge on the acceptor side. This imparts considerable double bond character to the C-N bond (connecting the morpholine to the vinyl carbon) and reduces the bond order of the C=C bond. researchgate.netresearchgate.net

This electronic delocalization results in restricted rotation around both the C=C and C-N bonds. acs.orgresearchgate.net The energy barriers for these rotations are significantly lower than for typical alkenes but high enough to be measurable by dynamic NMR techniques. researchgate.net

Variable Temperature (VT) NMR spectroscopy is the primary experimental method for studying these dynamic processes. semanticscholar.orgresearchgate.net By monitoring the ¹H NMR spectrum as the temperature is changed, one can observe the broadening and eventual coalescence of signals from groups that are interchanging between magnetically non-equivalent environments due to bond rotation. For example, at low temperatures, rotation around the C-N bond might be slow enough on the NMR timescale to make the two O-CH₂ groups (and the two N-CH₂ groups) of the morpholine ring non-equivalent. As the temperature is raised, the rotation becomes faster, and these pairs of signals will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nanalysis.com From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the electronic delocalization. semanticscholar.org Two-dimensional exchange spectroscopy (2D EXSY) can also be used to quantify these rotational barriers, particularly for more complex systems. acs.org

Quantum Chemical and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound theoretical insights that complement experimental findings. DFT calculations are used to model the geometric and electronic structures, predict spectroscopic properties, and explore the reactivity of molecules like this compound.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to find the optimized ground-state geometry of the molecule. nih.gov For this compound, these calculations would likely show a largely planar structure for the core push-pull system to maximize π-orbital overlap and delocalization. Analysis of bond lengths would be expected to show a C=C bond that is longer than a typical double bond and a C-N bond that is shorter than a typical single bond, confirming the electronic delocalization suggested by NMR. researchgate.net

Furthermore, DFT is crucial for locating and characterizing transition state (TS) structures. researchgate.net For this molecule, a key transition state would be the one for rotation around the central C=C bond. This TS would feature a geometry where the two ends of the molecule are twisted 90° relative to each other. uq.edu.au The calculated energy difference between the ground state and this transition state provides a theoretical value for the rotational energy barrier. researchgate.net Such calculations are invaluable for interpreting the dynamic behavior observed in VT-NMR experiments. ut.ac.ir

Building upon the calculation of ground and transition state structures, theoretical kinetics and thermodynamics can be explored. Using Transition State Theory (TST), the rate constants for conformational changes, such as bond rotation, can be estimated from the calculated Gibbs free energy of activation (ΔG‡). chula.ac.thsemanticscholar.org

Thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp) can also be computed. researchgate.net These values are fundamental for understanding the stability of the molecule and for modeling its behavior in chemical reactions. For instance, by calculating the energies of reactants, transition states, and products for a potential reaction, the activation energy, enthalpy of reaction (ΔH_rxn), and Gibbs free energy of reaction (ΔG_rxn) can be determined, predicting the reaction's spontaneity and kinetic feasibility. youtube.comdtu.dk

The atmospheric fate of volatile organic compounds is largely determined by their reactions with oxidants, primarily the hydroxyl radical (•OH) during the daytime. harvard.educopernicus.org Computational modeling is a key tool for predicting the degradation pathways and atmospheric lifetime of compounds like this compound.

DFT calculations can be used to model the initial steps of atmospheric degradation. The reaction with •OH can proceed via several pathways:

H-abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the morpholine ring or from the N-H bonds of the amine group. cityu.edu.hk

•OH addition: The •OH radical can add across the electron-rich C=C double bond. unito.it

By calculating the activation energy barriers for each of these potential pathways, the most favorable reaction channel can be identified. nih.gov The pathway with the lowest energy barrier will be the dominant one. Once the initial radical adducts are formed, their subsequent reactions (e.g., with atmospheric O₂) can be modeled to build a comprehensive degradation mechanism. The calculated rate constants for the initial •OH reaction can then be used to estimate the atmospheric lifetime of the molecule, which is a critical parameter for environmental risk assessment. nilu.nonih.gov Given the presence of the amine group and the double bond, it is likely that the molecule would have a relatively short atmospheric lifetime. nih.gov

Strategic Applications of 1 Morpholin 4 Yl 2 Nitroethen 1 Amine As a Synthetic Precursor

Construction of Diverse N-Heterocyclic Systems

The inherent reactivity of 1-(morpholin-4-yl)-2-nitroethen-1-amine allows for its participation in various cyclization and multicomponent reactions, providing efficient pathways to valuable heterocyclic scaffolds.

Synthesis of Pyrrolidines, Indolizidines, and Quinolizidines

Nitroolefins, the broader class to which this compound belongs, are effective starting materials for the synthesis of pyrrole (B145914) and pyrrolidine (B122466) derivatives. One of the foundational methods is the Grob-Camenisch reaction, which involves the reaction between nitroolefins, 1,3-dicarbonyl compounds, and amines. The synthetic value of nitroolefins stems from the simplicity of their preparation and the conjugation of the double bond with the nitro group, which facilitates Michael additions—a key step in the synthesis of various heterocycles, including pyrrolidines.

While the direct synthesis of indolizidine and quinolizidine (B1214090) alkaloids from this compound is not extensively documented in dedicated studies, the construction of these bicyclic systems is a significant area of synthetic chemistry. Methodologies often involve intramolecular Mannich reactions or cyclizations of acetylenic sulfones with chloroamines. Given the established reactivity of the nitroenamine moiety, it represents a potential, though less explored, precursor for intermediates that could undergo subsequent cyclization to form these more complex alkaloid structures.

Derivatization to 1,2,4-Triazol-3-one Scaffolds

The 1,2,4-triazol-3-one ring is a significant scaffold in medicinal chemistry, known to exhibit a range of biological activities. The synthesis of this heterocyclic system can be achieved through several routes, often involving the cyclization of semicarbazide (B1199961) derivatives or the reaction of ester ethoxycarbonylhydrazones with primary amines. nih.gov

The structure of this compound, with its vicinal amino and morpholino groups on a nitro-activated double bond, presents a unique synthon for constructing the 1,2,4-triazole (B32235) backbone. A plausible synthetic strategy involves the reaction of the nitroenamine with hydrazine (B178648) or its derivatives. In such a reaction, the nitroenamine can act as a 1,2-dicarbonyl equivalent. The reaction would likely proceed via initial nucleophilic attack by hydrazine, displacement of the morpholine (B109124) and nitro groups, and subsequent intramolecular cyclization to furnish the stable 1,2,4-triazol-3-one ring system. This approach leverages the high reactivity of the nitroenamine precursor to efficiently assemble the desired heterocyclic core.

Formation of Azolylenamines and Dihydroazolo[1,5-a]pyrimidines

A highly effective application of this compound is in the multicomponent synthesis of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. mdpi.commdpi.comacs.org This reaction involves the three-component coupling of an aminoazole, an aromatic aldehyde, and a 1-morpholino-2-nitroalkene, such as this compound. rsc.orgnih.gov The process is typically catalyzed by a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O), and proceeds in a one-pot manner to deliver the fused heterocyclic products in good yields. mdpi.comrsc.org

The proposed reaction pathway suggests that the Lewis acid catalyst activates the 1-morpholino-2-nitroalkene. mdpi.comrsc.org The reaction between the aminoazole and the activated nitroalkene is a key initial step, followed by heterocyclization with the aldehyde to form the final dihydroazolo[1,5-a]pyrimidine structure. mdpi.com This methodology has been shown to be tolerant of a variety of substituents on the starting materials, making it a powerful tool for generating a library of complex, biologically relevant molecules. acs.orgnih.gov

| Aminoazole | Aldehyde | Nitroalkene Precursor | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-aminopyrazole | benzaldehyde | 1-morpholino-2-nitroethylene | 6-Nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine | 80% | mdpi.com |

| 3-amino-1,2,4-triazole | 4-chlorobenzaldehyde | 1-morpholino-2-nitroethylene | 7-(4-chlorophenyl)-6-nitro-4,7-dihydro- mdpi.commdpi.comrsc.orgtriazolo[1,5-a]pyrimidine | - | mdpi.comrsc.org |

| 5-aminotetrazole | benzaldehyde | 1-morpholino-2-nitroethylene | 7-phenyl-6-nitro-4,7-dihydrotetrazolo[1,5-a]pyrimidine | - | nih.gov |

Preparation of 2,4-Diarylpyrroles

The pyrrole nucleus is a fundamental component of many biologically active compounds. While various classical methods exist for its synthesis, the use of nitro-containing precursors offers a modern and efficient alternative. Nitroolefins can serve as key building blocks in pyrrole synthesis through reactions like the Grob-Camenisch reaction. This involves the reaction of a nitroolefin with an enamine or a β-enaminoester.

In this context, this compound can be envisioned as a potent precursor. Its reaction with a 1,3-dicarbonyl compound would lead to a Michael adduct, which, upon intramolecular cyclization and subsequent elimination of water and the nitro group, would yield the aromatic pyrrole ring. This pathway highlights the versatility of the nitroenamine scaffold in constructing five-membered heterocycles.

Functionalization and Derivatization for Complex Molecule Synthesis

Beyond its role in constructing core heterocyclic systems, this compound is a valuable starting material for introducing specific functional groups that are crucial for biological activity.

Incorporation into Advanced Pharmacophore Designs and Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. d-nb.inforesearchgate.net The design and synthesis of molecules that fit a specific pharmacophore model are central to modern drug discovery. nih.govhumanjournals.com The structural components of this compound make it an attractive precursor for developing advanced pharmacophores.

The morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. Its inclusion in a drug candidate can enhance potency and modulate pharmacokinetic properties such as solubility and metabolic stability. The quinoline (B57606) skeleton, often found in pharmaceuticals, is another important pharmacophore, and morpholine-substituted quinolines have been synthesized to target various diseases.

Exploitation of Umpolung Reactivity for Chemical Diversity

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of chemical bonds that are otherwise inaccessible through conventional reactivity patterns. In the case of this compound, the presence of the electron-withdrawing nitro group and the electron-donating amine and morpholine substituents creates a unique electronic profile that facilitates umpolung reactivity.

Typically, the β-carbon of an enamine is electrophilic. However, in nitro-1,1-enediamines, the strong electron-withdrawing nature of the nitro group at the β-position (C2) reverses this polarity, making the C2 carbon nucleophilic. researchgate.net This inherent nucleophilicity at a position that would classically be an electrophilic site is a prime example of umpolung. This inverted reactivity allows the C2 carbon to act as a Michael donor, reacting with various electrophiles to forge new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The exploitation of this umpolung reactivity significantly broadens the synthetic utility of this compound, enabling the synthesis of a diverse array of complex molecules from simple precursors. This approach provides a non-traditional and efficient route to compounds that might otherwise require lengthy and complex synthetic sequences.

Role in the Synthesis of Polyfunctionalized Organic Compounds

This compound serves as a key precursor in the synthesis of a wide range of polyfunctionalized organic compounds, most notably heterocyclic structures which are prevalent in pharmaceuticals and natural products. Its utility stems from its ability to act as a bisnucleophilic reagent, reacting with various electrophiles to construct highly functionalized ring systems. researchgate.net

The polarized nature of the molecule, with a nucleophilic C2 carbon and nucleophilic amine groups, allows it to participate in a variety of cyclization and condensation reactions. As a versatile building block, it has been successfully employed in the synthesis of diverse heterocyclic scaffolds, including pyrroles, pyridines, and pyrimidines.

A notable application is in the synthesis of polysubstituted pyrroles. For instance, the reaction of nitro-1,1-enediamines with (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one derivatives can lead to the formation of 4-(2-oxoindolin-3-yl)-1H-pyrroles. youtube.com This transformation proceeds via a selective nucleophilic attack of the enediamine on the more electron-deficient carbonyl group of the reaction partner. youtube.com

Furthermore, these nitroenamine precursors are instrumental in multicomponent reactions for the synthesis of complex heterocyclic systems. For example, they have been utilized in the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycles through a one-pot reaction involving an aldehyde, a diamine, and a dicarbonyl compound. researchgate.net

The following table summarizes selected research findings on the application of nitro-1,1-enediamines, including this compound, in the synthesis of polyfunctionalized heterocyclic compounds.

| Precursors | Reagents/Catalyst | Product | Research Focus |

| Nitro-1,1-enediamine | (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one derivatives | 4-(2-Oxoindolin-3-yl)-1H-pyrroles | Synthesis of functionalized pyrroles via cascade reaction. |

| Cyclic Nitro-1,1-enediamine | Bromoacetophenone, K2CO3 | Pyrrolo[1,2-a]pyrimidine derivatives | Preparation of fused pyrimidine (B1678525) derivatives. |

| N-Methyl-1-(methylthio)-2-nitroethenamine | Aldehydes, 2-aminopyridine (B139424) (catalyst) | Hexa-substituted 1,4-dihydropyridines | Development of a route to highly functionalized dihydropyridines. |

| Nitro-1,1-enediamine | Isatins, NH2SO3H (catalyst) | Multisubstituted quinoline-4-carboxamides | Synthesis of quinoline derivatives. |

Future Prospects and Emerging Research Directions for 1 Morpholin 4 Yl 2 Nitroethen 1 Amine

Development of Novel and Efficient Synthetic Routes

The future of synthesizing 1-(Morpholin-4-yl)-2-nitroethen-1-amine and related nitroenamines is geared towards the development of more efficient, atom-economical, and environmentally benign methodologies. Current research is exploring innovative pathways that move beyond traditional condensation reactions.

One promising area is the exploration of catalytic methods to facilitate the synthesis. This includes the use of transition metal catalysts or organocatalysts to promote the reaction between nitroalkenes and morpholine (B109124) under milder conditions, potentially reducing reaction times and improving yields.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. chemrxiv.orgnih.govchemrxiv.org This involves the use of safer solvents, minimizing waste, and designing processes with higher energy efficiency. nih.govyoutube.com For instance, recent advancements in the synthesis of morpholine derivatives have highlighted redox-neutral protocols using inexpensive reagents, which could be adapted for the production of nitroenamine precursors. chemrxiv.orgnih.govchemrxiv.org

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Synthesis | Use of transition metals or organocatalysts. | Milder reaction conditions, shorter reaction times, higher yields. |

| Green Synthesis | Utilization of safer solvents, waste minimization, energy efficiency. nih.govyoutube.com | Reduced environmental impact, increased safety, cost-effectiveness. sciencedaily.com |

| Flow Chemistry | Continuous reaction processes in microreactors. | Enhanced reaction control, improved safety, scalability. |

Unveiling of New Reactivity Modes and Selective Transformations

This compound is characterized as a "push-pull" alkene, with the electron-donating morpholino group and the electron-withdrawing nitro group creating a polarized double bond. This electronic feature is the foundation for its diverse reactivity, which continues to be an active area of research.

A key emerging direction is the exploration of its utility in cycloaddition reactions . organicreactions.orgwikipedia.orgnih.govuchicago.educhem-station.com As a 1,3-dipole precursor, it can potentially react with various dipolarophiles to construct complex heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals. e3s-conferences.org The stereoselectivity of these reactions is a subject of intense investigation, aiming to control the spatial arrangement of atoms in the resulting molecules.

Moreover, the development of selective transformations targeting specific positions of the molecule is a significant focus. This includes functionalizing the carbon-carbon double bond, the nitro group, or the morpholine ring to introduce new functionalities and build molecular complexity. The unique reactivity of nitro compounds as versatile building blocks continues to be explored for the synthesis of pharmaceutically relevant substances. nih.gov

Application of Machine Learning and AI in Reaction Prediction

Predictive models can help chemists to:

Identify optimal reaction conditions: AI algorithms can analyze a vast parameter space (e.g., temperature, solvent, catalyst) to suggest the most efficient conditions for a desired transformation.

Discover novel reactions: By identifying patterns in reactivity data, machine learning can propose new, previously unthought-of reactions for nitroenamines.

Elucidate reaction mechanisms: AI tools can assist in understanding the intricate steps involved in a chemical transformation, providing valuable insights for reaction design.

While still in its early stages for specific compounds like this nitroenamine, the general trend in chemistry points towards a future where computational predictions will significantly guide experimental work, saving time and resources. nih.gov

Integration into Sustainable Chemical Processes

The principles of sustainability are becoming increasingly integral to chemical manufacturing. The future of this compound will likely see its integration into more sustainable chemical processes, from its synthesis to its application.

Biocatalysis represents a significant opportunity for the greener synthesis of amines and their derivatives. semanticscholar.orgresearchgate.netresearchgate.netacsgcipr.orgacs.org Enzymes can offer high selectivity and operate under mild, environmentally friendly conditions. Research into enzymatic routes for the synthesis of chiral amines is a rapidly growing field that could be extended to the precursors of this compound. semanticscholar.org

Furthermore, the use of this compound as a building block in the synthesis of biodegradable materials or in processes that utilize renewable feedstocks is an area ripe for exploration. The development of circular economy models , where waste from one process becomes the starting material for another, will also influence how this and other chemical intermediates are utilized in the future.

| Sustainability Aspect | Application to this compound |

| Biocatalysis | Enzymatic synthesis of precursors to reduce environmental impact. semanticscholar.orgresearchgate.netresearchgate.netacsgcipr.orgacs.org |

| Renewable Feedstocks | Investigating routes from biomass-derived starting materials. |

| Circular Economy | Utilizing the compound in closed-loop manufacturing processes. |

Q & A

Q. Basic Characterization

- ¹H NMR : Expect signals for morpholine’s N-CH₂ groups (δ 3.6–3.8 ppm) and nitroethene’s vinyl protons (δ 6.5–7.2 ppm as doublets).

- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 120–140 ppm), while morpholine carbons appear at δ 45–70 ppm .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-N (morpholine) at ~1120 cm⁻¹ .

Advanced Contradiction Analysis

Discrepancies in NMR splitting patterns may arise from rotameric equilibria in the nitroethene moiety. Variable-temperature NMR can resolve this by freezing conformers. For example, crystallographic data (e.g., X-ray, as in ) provides definitive bond angles (e.g., O5–C24–C25 = 110.85°) to validate spectroscopic assignments.

What are the key challenges in analyzing the reactivity of the nitro group in this compound?

Basic Reactivity

The nitro group is electrophilic, participating in nucleophilic aromatic substitution (e.g., with amines) or reduction to amines (using Pd/C or SnCl₂). However, over-reduction to hydroxylamines is a common side reaction .

Advanced Mechanistic Insights

Contradictory reports on nitro group stability under acidic vs. basic conditions can arise from solvent effects. For example, in ethanol/water mixtures, nitro reduction proceeds faster due to proton availability, whereas aprotic solvents favor nitro retention . Kinetic studies (e.g., UV-Vis monitoring) can clarify these pathways.

How can computational methods aid in predicting the biological activity of this compound?

Basic Applications

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes or receptors. The morpholine ring’s oxygen can form hydrogen bonds with active-site residues, while the nitro group may act as an electron sink .

Advanced Design Strategies

MD simulations reveal conformational flexibility in the nitroethene moiety, which affects binding kinetics. QSAR models trained on similar morpholine derivatives (e.g., antiviral agents ) can prioritize structural modifications for enhanced activity.

What strategies resolve contradictions in reported bioactivity data for morpholine-nitroethene hybrids?

Basic Data Reconciliation

Compare assay conditions (e.g., cell lines, concentrations). For example, antimicrobial activity (165.23 g/mol derivatives ) may vary due to Gram-positive vs. Gram-negative bacterial membrane permeability.

Advanced Meta-Analysis

Systematic reviews of PubChem/ChemSpider data (excluding unreliable sources) highlight trends. For instance, morpholine’s role in crossing the blood-brain barrier may explain neuroactivity discrepancies across studies.

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic Protocols

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent nitro group hydrolysis.

- Solubility : DMSO or ethanol stabilizes the compound but may introduce impurities during long-term storage .

Advanced Stability Studies

Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products. Nitro-to-nitrite conversion is a key degradation pathway requiring pH-controlled buffers (pH 6–7) .

How does the compound’s stereoelectronic profile influence its application in medicinal chemistry?

Basic Electronic Features

The nitro group’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Morpholine’s lone pairs facilitate solubility and passive diffusion .

Advanced Drug Design

Spirocyclic analogs (e.g., spiro[azetidine-3,9′-xanthen]-2-one derivatives ) exploit ring strain to improve target selectivity. DFT calculations predict charge distribution to guide nitro group positioning for optimal binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.